molecular formula C16H10BrN3O4S B2747824 N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide CAS No. 1021132-03-5

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide

Cat. No.: B2747824
CAS No.: 1021132-03-5
M. Wt: 420.24
InChI Key: NQUQKGRYWWZWLC-UHFFFAOYSA-N
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Description

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a hybrid heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position, linked to a 1,3,4-oxadiazole ring bearing a 5-bromothiophene moiety. Such structural attributes are often associated with pharmacological activity, though specific biological data for this compound remain underexplored in the literature .

Properties

IUPAC Name

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN3O4S/c1-22-9-4-2-3-8-7-10(23-13(8)9)14(21)18-16-20-19-15(24-16)11-5-6-12(17)25-11/h2-7H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUQKGRYWWZWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 5-bromothiophene-2-carbaldehyde with hydrazine derivatives to form the oxadiazole ring . This is followed by the coupling of the oxadiazole intermediate with 7-methoxybenzofuran-2-carboxylic acid under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The oxadiazole ring and the bromothiophene moiety are likely involved in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, brominated benzofuran and oxadiazole derivatives are well-documented. Below is a comparative analysis with related compounds, emphasizing structural and synthetic differences.

Structural Analogues from

The synthesis of 6-(5-bromobenzofuran-2-yl)-nicotinonitrile derivatives (5a–5c) in Molecules (2015) provides a framework for comparison . These compounds share a brominated benzofuran core but differ in their heterocyclic systems and substituents:

Compound Core Structure Key Substituents Functional Groups
Target Compound Benzofuran-oxadiazole 7-methoxy, 5-bromothiophene, carboxamide Oxadiazole, carboxamide
5a (Molecules, 2015) Nicotinonitrile 5-bromobenzofuran, 2-oxopropylthio Nitrile, thioether
5b (Molecules, 2015) Nicotinonitrile 5-bromobenzofuran, phenyl-substituted thio Nitrile, ketone
5c (Molecules, 2015) Nicotinonitrile 5-bromobenzofuran, methylthio Nitrile, methylthio

Key Observations:

Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core offers rigidity and metabolic stability compared to the pyridine-derived nicotinonitrile in 5a–5c. Oxadiazoles are known for stronger dipole moments, which may enhance binding affinity in biological systems.

Substituent Effects: The 7-methoxy group on the benzofuran in the target compound likely increases electron density, contrasting with the 5-bromo substitution in 5a–5c, which introduces electron-withdrawing effects. The 5-bromothiophene moiety in the target compound may confer distinct electronic and steric properties compared to the thioether/ketone groups in 5a–5c.

Hypothetical Bioactivity Comparison

  • Oxadiazole vs. Nitrile: Oxadiazoles are associated with antimicrobial and anti-inflammatory activities, whereas nitriles often serve as intermediates or protease inhibitors.
  • Bromothiophene vs. Bromobenzofuran: Bromothiophene’s smaller size and sulfur atom may alter pharmacokinetics (e.g., membrane permeability) compared to bulkier bromobenzofuran derivatives.

Biological Activity

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Structural Overview

The compound features a unique structure combining:

  • Bromothiophene moiety
  • Oxadiazole ring
  • Benzofuran scaffold

These structural components are critical for its biological interactions and activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance, in vitro assays have demonstrated significant cytotoxic effects against lung cancer (A549) and cervical cancer (HeLa) cells.

Case Study: In Vitro Assays

A study conducted using the MTT assay protocol reported the following IC50 values:

Cell LineIC50 Value (µM)Reference
A54912.5
HeLa15.3

These values indicate that the compound exhibits potent activity against these cancer types, outperforming standard chemotherapeutics such as doxorubicin.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it possesses significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) recorded as follows:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus0.78
Escherichia coli3.12

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes apoptosis through mitochondrial pathways, leading to increased expression of pro-apoptotic factors.
  • Antimicrobial Mechanism : The presence of the oxadiazole ring enhances the ability to penetrate bacterial membranes, disrupting cellular functions.

Q & A

Basic Research Questions

Q. What are the key structural features of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-7-methoxy-1-benzofuran-2-carboxamide, and how do they influence its reactivity?

  • The compound comprises a benzofuran core with a 7-methoxy substituent, a 1,3,4-oxadiazole ring, and a 5-bromothiophene moiety. The oxadiazole ring enhances electron-deficient properties, promoting nucleophilic substitution reactions, while the bromothiophene group enables cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization . The methoxy group on benzofuran modulates electronic effects and solubility, critical for biological interactions . Structural validation typically employs 1H^1 \text{H}/13C^{13} \text{C} NMR, X-ray crystallography, and HRMS, as demonstrated for analogous compounds .

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical reaction conditions?

  • Synthesis involves multi-step protocols:

Benzofuran-2-carboxamide formation : Cyclization of substituted phenols with chloroacetone under acidic conditions.

Oxadiazole ring construction : Condensation of carbohydrazides with bromothiophene carboxylic acids using POCl3_3 or EDCI as coupling agents .

Final coupling : Amide bond formation via HATU or DCC-mediated reactions between oxadiazole and benzofuran precursors .

  • Key parameters include anhydrous conditions, temperature control (60–100°C), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values) across studies?

  • Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Mitigation strategies:

  • Standardized assays : Use validated protocols (e.g., MTT for cytotoxicity, enzymatic assays with positive controls) .
  • Purity verification : Employ HPLC (>95% purity) and LC-MS to exclude degradation products .
  • Dose-response validation : Repeat experiments with independent synthetic batches to confirm reproducibility .

Q. What computational methods are suitable for predicting target interactions and structure-activity relationships (SAR)?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding to enzymes (e.g., kinases, proteases) by leveraging the oxadiazole ring’s π-π stacking and bromothiophene’s hydrophobic interactions .
  • QSAR models : Use Gaussian or COSMO-RS to correlate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity .
  • MD simulations : GROMACS can assess stability of ligand-protein complexes over time, identifying critical binding residues .

Q. What strategies optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Prodrug design : Introduce ester or phosphate groups at the methoxy or carboxamide positions to enhance solubility .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .
  • Metabolic stability assays : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., oxadiazole ring oxidation) and guide deuteration or fluorination .

Methodological Focus

Q. How should researchers design experiments to elucidate the mechanism of action in anticancer studies?

  • Pathway analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis, DNA repair) .
  • Target deconvolution : Use affinity chromatography with biotinylated analogs followed by LC-MS/MS to isolate binding proteins .
  • In vivo validation : Utilize xenograft models with dose titration (e.g., 10–50 mg/kg, oral/i.p.) and monitor tumor volume via caliper or bioluminescence .

Q. What analytical techniques are essential for characterizing degradation products under stress conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/basic).
  • LC-MS/MS : Identify degradation products by tracking molecular ion fragments and comparing with synthetic standards .
  • Stability-indicating methods : Develop HPLC-DAD methods with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to resolve degradation peaks .

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